molecular formula C17H13BrFNO2 B2922522 1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid CAS No. 2375271-50-2

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid

Cat. No.: B2922522
CAS No.: 2375271-50-2
M. Wt: 362.198
InChI Key: BRXHTRMUXVAXMD-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family.

Preparation Methods

The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid involves several steps, starting from commercially available precursors. One common method involves the reaction of 5-bromo-2-fluorobenzyl bromide with 3-methylindole-2-carboxylic acid under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The product is then purified using column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO2/c1-10-13-4-2-3-5-15(13)20(16(10)17(21)22)9-11-8-12(18)6-7-14(11)19/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHTRMUXVAXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC3=C(C=CC(=C3)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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